Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)
Description
The compound "Sulfuric Acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)" is a 1:1 complex of sulfuric acid with a guanidine derivative featuring a 2-hydroxy-3-(4-methoxyphenoxy)propyl substituent. The sulfuric acid component may enhance solubility or stability compared to free-base guanidine derivatives.
Properties
CAS No. |
63273-92-7 |
|---|---|
Molecular Formula |
C11H19N3O7S |
Molecular Weight |
337.35 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H17N3O3.H2O4S/c1-16-9-2-4-10(5-3-9)17-7-8(15)6-14-11(12)13;1-5(2,3)4/h2-5,8,15H,6-7H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI Key |
GPRDCJOETXTIKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated products, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Azaniumylcarbonimidoyl)-[2-hydroxy-3-(4-methoxyphenoxy)propyl]azaniumsulfate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Guanidine Derivatives
a. 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 12)
- Molecular Formula : C₁₆H₁₆ClF₃N₄O₂S₂
- Molecular Weight : 452.85 g/mol
- Key Features :
- Sulfonamide-linked guanidine with a trifluoromethylbenzylthio group.
- Chloro and methyl substituents on the benzene ring.
- Physicochemical Properties :
- Comparison :
- Unlike the target compound, this analog lacks the hydroxypropyl ether linkage and sulfuric acid complexation. The sulfonamide group may reduce solubility compared to the sulfuric acid complex.
b. Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl-
- Molecular Formula : C₁₂H₁₉N₃O
- Molecular Weight : 221.30 g/mol
- Key Features :
- Tetramethyl-substituted guanidine with a 4-methoxyphenyl group.
- Safety Data :
- Comparison :
- The tetramethyl substitution reduces hydrogen-bonding capacity compared to the hydroxypropyl group in the target compound. This may lower bioavailability or receptor affinity.
Pharmacological Analogs: Hydroxypropyl Ether Derivatives
a. 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Key Features: Piperidine core with hydroxypropyl-naphthalenyloxy and quinolinyl substituents.
- Pharmacological Activity: Potent 5-HT₁F antagonist (Ki = 11 nM) with >30-fold selectivity over 5-HT₂B (Ki = 343 nM) . No agonist activity at 5-HT₁A or Gs-coupled receptors .
- Comparison: The hydroxypropyl ether linkage is structurally analogous to the target compound but paired with a naphthalenyloxy group instead of 4-methoxyphenoxy. This suggests that substituent electronic properties (methoxy vs. naphthalene) critically influence receptor selectivity.
Mechanistic Insights
- Guanidine Moieties : The guanidine group’s high basicity (pKa ~13) may enhance ionic interactions in biological systems. Sulfate complexation in the target compound could modulate this basicity, affecting solubility or membrane permeability.
- Phenoxy vs. Naphthalenyloxy: The 4-methoxyphenoxy group in the target compound may offer improved metabolic stability compared to the bulkier naphthalenyloxy group in the piperidine derivative .
- Sulfate vs. Sulfonamide : Sulfate groups generally enhance aqueous solubility, whereas sulfonamides (as in Compound 12) may confer rigidity and reduce solubility .
Research Implications and Limitations
- The target compound’s absence in the provided evidence limits direct pharmacological comparisons. However, structural analogs suggest that:
- Contradictions : While the piperidine derivative and guanidine analogs share hydroxypropyl ether motifs, their core structures (piperidine vs. guanidine) likely lead to divergent pharmacological profiles.
Biological Activity
Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1) is a complex organic compound that has garnered attention for its potential biological activities. With the molecular formula C11H19N3O7S and a molecular weight of 337.35 g/mol, this compound features a guanidine moiety linked to a hydroxypropyl group, which is further substituted with a methoxyphenoxy group. This unique structure contributes to its diverse chemical properties and potential applications in scientific research and industry.
Biological Activity Overview
The biological activity of sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine is primarily associated with its interactions with specific molecular targets. Research indicates that this compound may exhibit the following activities:
- Enzyme Inhibition : It has been shown to interact with various enzymes, potentially influencing metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, affecting cellular signaling and gene expression.
- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress.
The mechanisms through which sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine exerts its biological effects include:
- Binding Affinity : Interaction studies have demonstrated its binding affinity to various biological targets, which helps elucidate its mechanism of action.
- Influence on Cellular Responses : By modulating enzyme activity and receptor interactions, the compound can influence cellular responses and gene expression patterns.
Study 1: Interaction with Enzymes
A study investigated the interaction of sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine with specific enzymes involved in metabolic processes. The findings indicated that the compound could inhibit enzyme activity, leading to altered metabolic rates in vitro.
Study 2: Receptor Binding Analysis
Another research effort focused on the binding characteristics of this compound to various receptors. The results showed significant binding affinity, suggesting potential therapeutic applications in conditions where receptor modulation is beneficial.
Study 3: Antioxidant Activity Assessment
Preliminary assessments of the antioxidant properties of sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine revealed promising results. The compound demonstrated the ability to scavenge free radicals, indicating its potential role in protecting cells from oxidative damage.
Comparative Analysis with Similar Compounds
To better understand the unique properties of sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine, a comparison with structurally similar compounds is useful.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Guanidine | Contains a guanidine group | Basicity and ability to form strong hydrogen bonds |
| 2-Hydroxypropyl Guanidine | Hydroxypropyl substitution | Focus on hydrophilicity |
| Methoxyphenol Derivatives | Methoxy groups on phenolic rings | Variability in biological activity based on substitution patterns |
Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine stands out due to its specific combination of guanidine functionality with hydroxypropyl and methoxyphenoxy groups, enhancing its reactivity and potential applications compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
